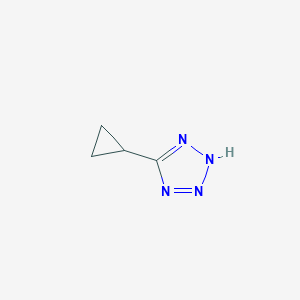

5-cyclopropyl-2H-tetrazole

CAS No.: 27943-07-3

Cat. No.: VC1970759

Molecular Formula: C4H6N4

Molecular Weight: 110.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27943-07-3 |

|---|---|

| Molecular Formula | C4H6N4 |

| Molecular Weight | 110.12 g/mol |

| IUPAC Name | 5-cyclopropyl-2H-tetrazole |

| Standard InChI | InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8) |

| Standard InChI Key | JOMBXHCJYIMCPC-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NNN=N2 |

| Canonical SMILES | C1CC1C2=NNN=N2 |

Introduction

Structural and Physical Properties

5-Cyclopropyl-2H-tetrazole is a nitrogen-rich heterocyclic compound with the molecular formula C₄H₆N₄ and a molecular weight of 110.12 g/mol. It is identified by the CAS registry number 27943-07-3 . The compound consists of a tetrazole ring with a cyclopropyl substituent at the 5-position, creating a unique chemical entity with specific electronic and steric properties.

Structural Features

The structure of 5-cyclopropyl-2H-tetrazole is characterized by:

-

A five-membered tetrazole ring containing four nitrogen atoms

-

A cyclopropyl group attached at the 5-position of the tetrazole ring

-

Tautomeric forms possible between 1H and 2H configurations

The presence of the cyclopropyl group significantly influences the compound's chemical behavior, distinguishing it from other tetrazole derivatives.

Physical Properties

Table 1. Physical Properties of 5-Cyclopropyl-2H-tetrazole

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₄ |

| Molecular Weight | 110.12 g/mol |

| Physical State | White to off-white solid |

| CAS Number | 27943-07-3 |

| IUPAC Name | 5-cyclopropyl-2H-tetrazole |

| InChI | InChI=1S/C4H6N4/c1-2-3(1)4-5-7-8-6-4/h3H,1-2H2,(H,5,6,7,8) |

| InChIKey | JOMBXHCJYIMCPC-UHFFFAOYSA-N |

The compound typically exists as a white to off-white solid and possesses characteristic tetrazole properties, including moderate solubility in organic solvents .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-cyclopropyl-2H-tetrazole, with the [3+2]-cycloaddition reaction between cyclopropyl nitrile and azide derivatives being the most common approach.

Alternative Synthetic Approaches

El-Remaily and Mohamed introduced an environmentally benign protocol for the synthesis of 5-substituted 1H-tetrazoles, including 5-cyclopropyl-2H-tetrazole, using microwave irradiation with ZnBr₂ or AcOH as catalysts in water . This approach offers advantages including shorter reaction times and reduced environmental impact.

Another approach involves the use of heterogeneous catalysts, such as magnetically separable Pd/Co nanoparticles decorated on multi-walled carbon nanotubes, which facilitate the reaction with excellent yields (90-99%) in very short reaction times (approximately 10 minutes) .

Spectroscopic Characterization

Spectroscopic data provides crucial information for the structural confirmation and purity assessment of 5-cyclopropyl-2H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been extensively used to characterize 5-cyclopropyl-2H-tetrazole and its derivatives. The spectral data for 5-cyclopropyl-2H-tetrazole is as follows:

¹H NMR (400 MHz, CD₃OD, δ): 2.18-2.25 (m, 1H), 1.20-1.25 (m, 2H), 1.04-1.08 (m, 2H) .

For comparison, the related compound 5-cyclopropyl-1-methyl-1H-tetrazole shows:

¹H NMR (400 MHz, CDCl₃) δ 4.06 (s, 3H), 1.86 (tt, J = 7.6, 6.0 Hz, 1H), 1.21−1.19 (m, 4H)

¹³C NMR (100 MHz, CDCl₃) δ 157.2, 33.1, 28.0, 6.8, 3.8 .

The proton NMR spectrum clearly shows the characteristic signals of the cyclopropyl group, with the methine proton appearing as a multiplet at δ 2.18-2.25 and the methylene protons at δ 1.20-1.25 and δ 1.04-1.08.

Chemical Reactivity

The tetrazole moiety in 5-cyclopropyl-2H-tetrazole contributes significantly to its chemical reactivity, allowing it to participate in a variety of reactions.

Tautomerization

5-Cyclopropyl-2H-tetrazole can exist in different tautomeric forms, primarily the 1H and 2H tautomers, with the position of the hydrogen atom shifting between different nitrogen atoms in the tetrazole ring. This tautomerism affects its reactivity and properties.

N-Alkylation Reactions

Tetrazoles can undergo N-alkylation reactions to form N-substituted derivatives. These reactions typically yield mixtures of 1-substituted and 2-substituted tetrazoles. For example, the methylation of 5-cyclopropyl-2H-tetrazole can produce 5-cyclopropyl-1-methyl-1H-tetrazole and 5-cyclopropyl-2-methyl-2H-tetrazole .

Formation of Metal Complexes

The tetrazole ring contains multiple nitrogen atoms that can act as coordination sites for metal ions, allowing the formation of metal complexes. These complexes have potential applications in materials science and catalysis .

Biological Activity and Applications

The unique structural features of 5-cyclopropyl-2H-tetrazole contribute to its potential biological activities and various applications.

Bioisosterism

One of the most significant applications of tetrazoles, including 5-cyclopropyl-2H-tetrazole, is their use as bioisosteres for carboxylic acids in medicinal chemistry. The tetrazole moiety mimics the electronic and steric properties of carboxylic acids while offering advantages such as increased metabolic stability and enhanced lipophilicity.

Pharmaceutical Applications

5-Cyclopropyl-2H-tetrazole and its derivatives have been investigated for various pharmaceutical applications:

-

Anti-inflammatory activity

-

Enzyme inhibition

-

Receptor antagonism

The compound has been studied for its effects on various biological pathways, with research indicating potential in drug design and development .

Building Block in Organic Synthesis

5-Cyclopropyl-2H-tetrazole serves as a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. The research detailed in search result demonstrates the use of this compound in the synthesis of 2-(1-((tert-butyldimethylsilyl)oxy)ethyl)-5-cyclopropyl-2H-tetrazole (4ea), highlighting its utility in creating more complex molecular architectures.

Comparative Analysis with Other Tetrazoles

To better understand the unique properties of 5-cyclopropyl-2H-tetrazole, it is insightful to compare it with other tetrazole derivatives.

Comparison with Other 5-Substituted Tetrazoles

Table 2. Comparative Analysis of 5-Cyclopropyl-2H-tetrazole and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |

|---|---|---|---|

| 5-Cyclopropyl-2H-tetrazole | C₄H₆N₄ | 110.12 | Contains a cyclopropyl ring; increased lipophilicity |

| 5-Phenyl-2H-tetrazole | C₇H₆N₄ | 146.15 | Contains an aromatic ring; enhanced π-π interactions |

| 5-Methyl-2H-tetrazole | C₂H₄N₄ | 84.08 | Simplest alkyl-substituted tetrazole; increased water solubility |

| 5-(tert-Butyl)-2H-tetrazole | C₅H₁₀N₄ | 126.16 | Contains a bulky substituent; enhanced steric effects |

The unique feature of 5-cyclopropyl-2H-tetrazole lies in the cyclopropyl substituent, which influences its steric and electronic properties compared to other tetrazoles, potentially affecting its biological activity and reactivity in synthetic applications .

Structure-Activity Relationships

Studies on structure-activity relationships of tetrazole derivatives have provided insights into how structural modifications affect biological activity. For example, research on 3,5-dinitrophenyl tetrazoles as antitubercular agents demonstrated the importance of substituents on the tetrazole ring for biological activity .

The cyclopropyl group in 5-cyclopropyl-2H-tetrazole confers specific properties that distinguish it from other tetrazole derivatives:

-

Enhanced lipophilicity compared to simple alkyl tetrazoles

-

Unique three-dimensional structure due to the cyclopropyl ring

-

Potential for specific interactions with biological targets

Recent Developments and Future Directions

Research on tetrazole chemistry continues to evolve, with new applications and synthetic methods emerging. Recent developments in the field of tetrazole chemistry include:

-

Development of efficient catalytic systems for tetrazole synthesis

-

Exploration of tetrazole-based materials for various applications

-

Investigation of tetrazole derivatives as potential therapeutic agents

Future research directions for 5-cyclopropyl-2H-tetrazole may include:

-

Further exploration of its biological activities and potential therapeutic applications

-

Development of more efficient and environmentally friendly synthetic methods

-

Investigation of its utility in coordination chemistry and materials science

-

Structure-activity relationship studies to optimize biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume